(1S)-1-Azidomethyl-3-methyl-butylamine
Description
(1S)-1-Azidomethyl-3-methyl-butylamine is a chiral amine derivative featuring an azide (-N₃) functional group. This compound is of interest in organic synthesis, particularly in click chemistry applications (e.g., Cu-catalyzed azide-alkyne cycloaddition) due to its reactive azide moiety. Its stereochemistry (1S configuration) and branched alkyl chain may influence its physicochemical properties, such as solubility, stability, and reactivity, making it valuable in pharmaceutical and material science research.
Properties
Molecular Formula |
C6H14N4 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(2S)-1-azido-4-methylpentan-2-amine |
InChI |
InChI=1S/C6H14N4/c1-5(2)3-6(7)4-9-10-8/h5-6H,3-4,7H2,1-2H3/t6-/m0/s1 |
InChI Key |
COJPNXMWKVADPR-LURJTMIESA-N |
Isomeric SMILES |
CC(C)C[C@@H](CN=[N+]=[N-])N |
Canonical SMILES |
CC(C)CC(CN=[N+]=[N-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
Functional Groups : Unlike BMIM OAc (ionic liquid) or Benazepril (complex heterocycle), the target compound’s azide group enables unique reactivity in bioorthogonal chemistry.
Applications : While BMIM OAc is used in industrial processes and Benazepril as a drug, this compound is primarily a synthetic intermediate.
Research Findings and Limitations
- Gaps in Evidence: The provided materials lack data on azide-containing amines or their structural analogs.
- Hypothetical Data Needs: A rigorous comparison would require: Synthetic Routes: E.g., comparison of azide introduction methods (Staudinger reaction vs. nucleophilic substitution). Stability Studies: Azides vs. imidazolium salts under thermal or acidic conditions.
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